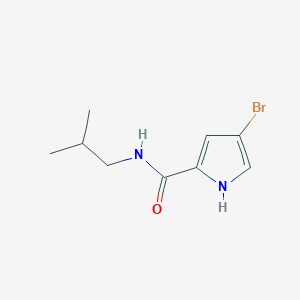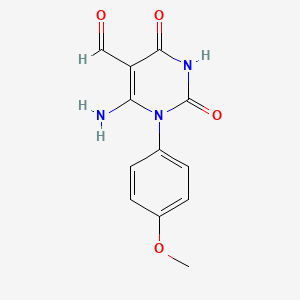
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
概要
説明
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₄ClN₃O₃. This compound is known for its unique structure, which includes a chloro, hydroxy, nitro, and carbonitrile group attached to a quinoline ring. It is primarily used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-chloroquinoline, followed by hydrolysis and subsequent cyanation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions: 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile is extensively used in scientific research due to its versatile properties:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, disrupting essential biological pathways. For instance, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .
類似化合物との比較
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-Nitroquinoline: Similar structure but lacks the chloro and hydroxy groups.
4-Hydroxyquinoline: Lacks the nitro and chloro groups but shares the hydroxy group.
Uniqueness: 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro, hydroxy, and nitro groups allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications .
特性
IUPAC Name |
8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISMGBJCPUIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![5-[(4-bromo-3-thienyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038774.png)






![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

